6-Oxa-2-azaspiro[3.5]nonane
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Overview
Description
6-Oxa-2-azaspiro[35]nonane is an organic compound characterized by a spirocyclic structure, which includes an oxygen and a nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-2-azaspiro[3.5]nonane typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using reagents such as Oxone® in formic acid . This method yields the spirocyclic oxetane structure, which can then be further modified to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound. the general principles of organic synthesis and spirocyclic compound formation would apply, with a focus on optimizing yield and purity for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced spirocyclic structures.
Common Reagents and Conditions:
Oxidation: Oxone® in formic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, reduced spirocyclic compounds, and substituted spirocyclic structures, depending on the specific reagents and conditions used.
Scientific Research Applications
6-Oxa-2-azaspiro[3.5]nonane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: Investigated for its potential as a scaffold in drug discovery, particularly for targeting enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 6-Oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can enhance the compound’s affinity and specificity for its targets. For example, it has been shown to bind to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in certain cancer cell lines .
Comparison with Similar Compounds
- 2-Oxa-6-azaspiro[3.3]heptane
- 2-Oxa-7-azaspiro[3.5]nonane
Comparison: 6-Oxa-2-azaspiro[3.5]nonane is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms within the spirocyclic structure. Compared to 2-Oxa-6-azaspiro[3.3]heptane, it has a larger ring system, which can influence its chemical reactivity and binding properties. Compared to 2-Oxa-7-azaspiro[3.5]nonane, it has a different substitution pattern, which can affect its physical and chemical properties .
Properties
IUPAC Name |
6-oxa-2-azaspiro[3.5]nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-7(4-8-5-7)6-9-3-1/h8H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXLRIJAPMIXGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)COC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717316 |
Source
|
Record name | 6-Oxa-2-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214875-08-7 |
Source
|
Record name | 6-Oxa-2-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-oxa-2-azaspiro[3.5]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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